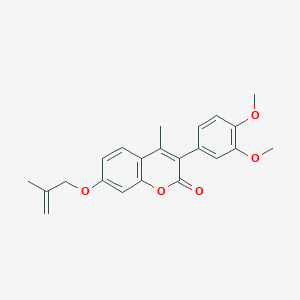
1-(Pyridin-3-yl)propan-1-ol
Descripción general
Descripción
1-(Pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11NO It features a pyridine ring attached to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(pyridin-3-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-(Pyridin-3-yl)propan-1-one
Reduction: 1-(Pyridin-3-yl)propan-1-amine
Substitution: 1-(Pyridin-3-yl)propan-1-chloride
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)propan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it has been shown to exhibit hypoglycemic activity by influencing glucose metabolism pathways .
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:
- 3-(2-Pyridyl)propan-1-ol
- 3-(4-Pyridyl)propan-1-ol
- 6-Methyl-2-pyridylpropan-1-ol
These compounds share a similar pyridine ring structure but differ in the position or substitution of the functional groups. The unique positioning of the hydroxyl group in this compound contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGGNADMGYZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole](/img/structure/B2784618.png)
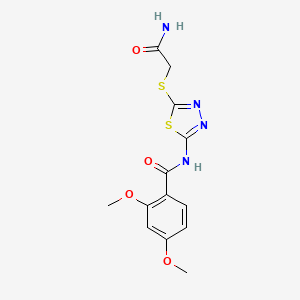
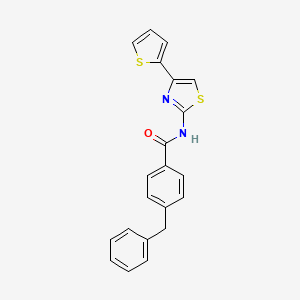

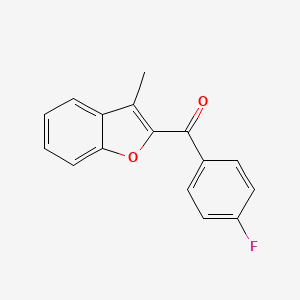
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2784629.png)
![3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2784630.png)
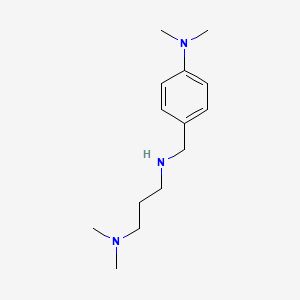
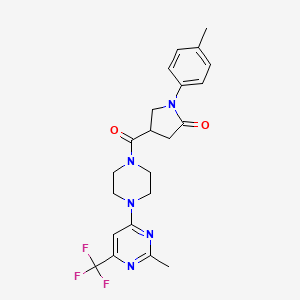

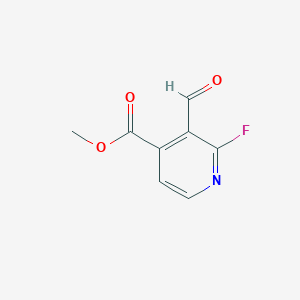
![Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2784638.png)

